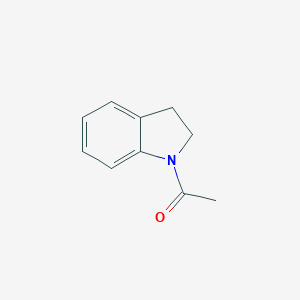

1-Acetylindoline

Overview

Description

1-Acetylindoline, also known as 1-(2,3-dihydro-1H-indol-1-yl)ethanone, is a substituted indole with the molecular formula C10H11NO. It is a tertiary amide characterized by a bulky nitrogen group. This compound is notable for its applications in various chemical reactions and its potential use in scientific research.

Mechanism of Action

Target of Action

1-Acetylindoline is a substituted indole, a tertiary amide having bulky N-groups . .

Mode of Action

The mode of action of this compound involves its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst) . This suggests that this compound may interact with its targets through a reduction mechanism.

Biochemical Pathways

Indoles, in general, are known to be involved in the metabolism of tryptophan, an essential amino acid .

Pharmacokinetics

Its melting point is reported to be 102-104 °c (lit) , which might influence its bioavailability.

Result of Action

This compound is used in the synthesis of various compounds, including 5-chloroindole . It also serves as a reactant for the preparation of triazolothiadiazepine dioxide derivatives, halo-substituted aromatic amides, and certain indolyl]ethanone derivatives as α1-adrenoreceptor antagonists . These suggest that the molecular and cellular effects of this compound’s action are diverse and depend on the specific context of its use.

Action Environment

Its storage temperature is recommended to be in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Biochemical Analysis

Biochemical Properties

1-Acetylindoline interacts with various enzymes, proteins, and other biomolecules. Its reduction to the corresponding amine, by reaction with silane in the presence of MoO2Cl2 (a catalyst), has been reported . This suggests that this compound can participate in biochemical reactions involving reduction processes.

Cellular Effects

Indole derivatives, to which this compound belongs, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound can undergo reduction to form a corresponding amine . This suggests that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylindoline can be synthesized through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 1-acetylindole using silane in the presence of molybdenum dioxide dichloride as a catalyst yields this compound . Another method includes the photochemical rearrangement of this compound to produce 5- and 7-acetylindole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. The process may include the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds, which offers high efficiency and mild operating conditions . This method is advantageous due to its low catalyst loadings and the use of inexpensive reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylindoline undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, such as the regioselective ortho Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Reduction: Silane and molybdenum dioxide dichloride are commonly used for the reduction of this compound.

Substitution: Palladium catalysts and appropriate ligands are used for substitution reactions.

Major Products:

Scientific Research Applications

1-Acetylindoline has several applications in scientific research, including:

Comparison with Similar Compounds

- 1-Acetylindole

- 3-Acetylindole

- 1-Benzylindoline

- 1-Tosylindoline

Comparison: 1-Acetylindoline is unique due to its bulky nitrogen group, which influences its reactivity and the types of reactions it undergoes. Compared to 1-acetylindole, this compound has a more complex structure, making it suitable for specific synthetic applications . The presence of the acetyl group in this compound also differentiates it from other indoline derivatives, such as 1-benzylindoline and 1-tosylindoline .

Biological Activity

1-Acetylindoline (1-AI) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

This compound is an indole derivative with the molecular formula . It features an acetyl group attached to the nitrogen atom of the indole ring, which influences its reactivity and biological properties. The compound is known for its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications.

Synthesis

The synthesis of this compound typically involves the acetylation of indole using acetic anhydride or acetyl chloride in the presence of a base. Various methods have been reported, including electrooxidative reactions that yield high efficiency and purity .

1. Neuroprotective Effects

Research indicates that indole derivatives, including 1-AI, exhibit neuroprotective properties. They have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's. A study reported that certain derivatives with the indole scaffold demonstrated significant AChE inhibitory activity, with IC50 values ranging from 0.27 to 21.5 µM .

2. Antioxidant Activity

Indole compounds are recognized for their antioxidant capabilities. They can neutralize free radicals, which contributes to their neuroprotective effects. The presence of the indole moiety enhances this activity, making compounds like 1-AI potential candidates for treating oxidative stress-related conditions .

3. Antitumor Properties

Several studies have highlighted the antitumor activity of this compound and its derivatives. For instance, compounds derived from 1-AI have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

Case Study 1: AChE Inhibition

A recent study synthesized several indole derivatives, including 1-AI, and evaluated their AChE inhibitory potential. The most potent compound exhibited an IC50 value of approximately 29.46 µM, showing selectivity towards AChE over BuChE. This selectivity is crucial for developing treatments for Alzheimer's disease, as it minimizes side effects associated with BuChE inhibition .

Case Study 2: Antioxidant Activity

In a comparative study examining various indole derivatives, this compound was tested for its ability to scavenge free radicals. The results indicated that it effectively reduced oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegeneration .

Research Findings Summary

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(12)11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTCWULFNYNFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166984 | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16078-30-1 | |

| Record name | 1-Acetylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 1-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016078301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-acetyl-2,3-dihydro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.